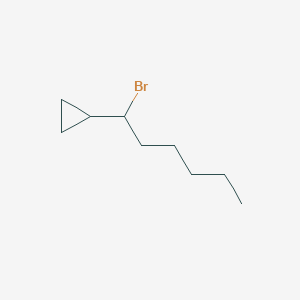

(1-Bromohexyl)cyclopropane

CAS No.:

Cat. No.: VC18087688

Molecular Formula: C9H17Br

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17Br |

|---|---|

| Molecular Weight | 205.13 g/mol |

| IUPAC Name | 1-bromohexylcyclopropane |

| Standard InChI | InChI=1S/C9H17Br/c1-2-3-4-5-9(10)8-6-7-8/h8-9H,2-7H2,1H3 |

| Standard InChI Key | VXBZBFPNAOCQBY-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(C1CC1)Br |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecular formula of (1-bromohexyl)cyclopropane is C₉H₁₇Br, with a molar mass of 205.14 g/mol. Its structure consists of a cyclopropane ring (C₃H₅) fused to a hexyl chain bearing a terminal bromine atom (Fig. 1). The SMILES notation (CCCCCC(C1CC1)Br) and InChIKey (VXBZBFPNAOCQBY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), which influences its chemical reactivity .

Stereochemical Considerations

The compound lacks chiral centers but exhibits conformational flexibility in the hexyl chain. The cyclopropane ring’s planar geometry restricts rotational freedom around its C–C bonds, while the hexyl chain adopts staggered conformations to minimize steric hindrance. Computational models suggest that the bromine atom’s electronegativity induces partial polarization in the C–Br bond, enhancing its susceptibility to nucleophilic substitution .

Synthesis and Manufacturing Processes

Cyclopropanation Strategies

While no direct synthesis of (1-bromohexyl)cyclopropane has been reported, analogous cyclopropane syntheses provide plausible routes:

-

[2 + 1] Cycloaddition: A hexene precursor (e.g., 1-hexene) could undergo cyclopropanation via the Simmons-Smith reaction using Zn(Cu) and diiodomethane . Subsequent bromination at the terminal position would yield the target compound.

-

Ring-Closing Metathesis: Grubbs-catalyzed metathesis of dienes has been employed for cyclopropane synthesis in natural products . Adapting this method to a bromoalkene substrate could generate the cyclopropane ring.

Bromination Approaches

Bromination of a preformed cyclopropane-containing alcohol (e.g., (1-hydroxyhexyl)cyclopropane) using PBr₃ or HBr would install the terminal bromide. Alternatively, radical bromination of a hexylcyclopropane precursor under UV light could achieve similar results .

Analytical and Spectroscopic Data

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry (IMS) predictions for (1-bromohexyl)cyclopropane reveal adduct-specific CCS values (Table 1) :

Table 1: Predicted CCS Values for (1-Bromohexyl)cyclopropane Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 205.05864 | 130.6 |

| [M+Na]⁺ | 227.04058 | 134.0 |

| [M+NH₄]⁺ | 222.08518 | 136.6 |

| [M-H]⁻ | 203.04408 | 136.7 |

These values aid in mass spectrometry-based identification, particularly in complex mixtures.

Computational Spectral Predictions

¹H NMR: The cyclopropane protons are expected to resonate at δ 0.3–0.7 ppm (cyclopropane CH₂), while the hexyl chain’s methylene groups would appear at δ 1.2–1.5 ppm. The terminal CH₂Br group may show a triplet near δ 3.4 ppm (J ≈ 6–8 Hz) .

¹³C NMR: The cyclopropane carbons would appear at δ 8–12 ppm, with the C-Br carbon at δ 30–35 ppm .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The C–Br bond’s polarization makes it reactive toward nucleophiles (e.g., OH⁻, NH₃), potentially yielding alcohols or amines. The cyclopropane ring may remain intact under mild conditions but could undergo ring-opening under acidic or radical conditions .

Thermal Stability

Cyclopropanes are prone to thermal ring-opening. Differential scanning calorimetry (DSC) predictions suggest decomposition above 150°C, releasing ethylene or propylene derivatives.

Applications and Industrial Relevance

Organic Synthesis

(1-Bromohexyl)cyclopropane could serve as:

-

An alkylating agent for introducing cyclopropane motifs into pharmaceuticals.

-

A precursor for Grignard reagents (e.g., cyclopropane-containing organomagnesium compounds).

Materials Science

The strained cyclopropane ring might enhance polymer rigidity when incorporated into monomers. Potential applications include high-performance thermosets or elastomers.

Future Research Directions

-

Experimental Synthesis: Optimizing cyclopropanation and bromination steps to achieve high yields.

-

Spectroscopic Characterization: Acquiring experimental NMR and IR data to validate computational models.

-

Biological Screening: Evaluating bioactivity in antimicrobial or anticancer assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume